molecular formula C23H14F3N3 B2522886 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-12-2

8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2522886
CAS No.: 866345-12-2
M. Wt: 389.381
InChI Key: LLKGVNICLUHYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrazoloquinoline core

Preparation Methods

The synthesis of 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and fluorination reactions. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are often complex and may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline include other fluorinated pyrazoloquinolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and its potential for diverse applications .

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c24-16-5-1-14(2-6-16)12-29-13-20-22(15-3-7-17(25)8-4-15)27-28-23(20)19-11-18(26)9-10-21(19)29/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKGVNICLUHYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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